(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid

描述

Molecular Identity and Classification

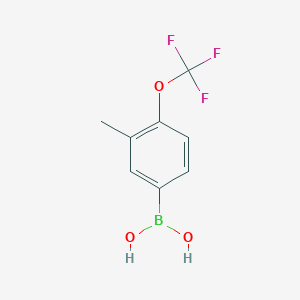

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid possesses the molecular formula C8H8BF3O3 with a precisely determined molecular weight of 219.95 grams per mole. The compound's International Union of Pure and Applied Chemistry systematic name, [3-methyl-4-(trifluoromethoxy)phenyl]boronic acid, accurately reflects its substitution pattern on the phenyl ring, where the boronic acid functionality occupies the 1-position, a methyl group the 3-position, and a trifluoromethoxy group the 4-position relative to the boron-bearing carbon. The Standard International Chemical Identifier Key for this compound is SSYRQCUQKJTPDJ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

The compound belongs to the broader classification of arylboronic acids, which constitute a fundamental class of organoboron compounds characterized by the presence of a boronic acid functional group directly attached to an aromatic ring system. More specifically, it represents a member of the substituted phenylboronic acid family, distinguished by the presence of both methyl and trifluoromethoxy substituents that significantly influence its electronic properties and synthetic behavior. The trifluoromethoxy group, with its distinctive -OCF3 moiety, places this compound within the specialized category of fluorinated boronic acids, a subset that has gained considerable attention in pharmaceutical and agrochemical research due to the unique properties imparted by fluorine substitution.

The structural architecture of this compound exhibits the characteristic trigonal planar geometry around the boron center, consistent with established structural patterns observed in related arylboronic acid systems. X-ray crystallographic studies of analogous phenylboronic acid derivatives demonstrate that the boronic acid group typically maintains coplanarity with the aromatic ring, facilitating effective π-conjugation between the boron p-orbital and the aromatic π-system. The presence of the trifluoromethoxy substituent introduces significant electronic perturbation through its strong electron-withdrawing character, which is transmitted through both inductive and resonance mechanisms to influence the boron center's electrophilic properties.

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of organofluorine chemistry and boronic acid research, two fields that experienced remarkable expansion during the latter half of the twentieth century. Phenylboronic acid, the parent compound of this class, was first systematically studied in the early 1900s, establishing the fundamental principles of organoboron chemistry that would later enable the synthesis of more complex derivatives. The incorporation of fluorinated substituents into aromatic boronic acids represents a more recent development, coinciding with the growing recognition of fluorine's unique ability to modulate molecular properties in drug design and materials science applications.

The trifluoromethoxy group itself gained prominence in medicinal chemistry during the 1980s and 1990s as researchers began to appreciate its distinctive properties compared to other fluorinated substituents. Unlike the trifluoromethyl group, the trifluoromethoxy moiety combines the electron-withdrawing effects of fluorine with the geometric and electronic characteristics of an ether linkage, creating a unique substituent that can enhance metabolic stability while modulating lipophilicity and protein binding interactions. The synthesis of trifluoromethoxy-substituted arylboronic acids required the development of specialized synthetic methodologies capable of tolerating the chemically robust trifluoromethoxy functionality under the typically basic conditions employed in boronic acid formation.

The specific compound this compound likely emerged from systematic structure-activity relationship studies in pharmaceutical research, where the combination of electron-donating methyl and electron-withdrawing trifluoromethoxy groups was designed to create a balanced electronic environment. The compound's initial synthesis and characterization would have required careful optimization of reaction conditions to accommodate the electronic effects of both substituents while maintaining the integrity of the sensitive boronic acid functionality. Contemporary synthetic approaches to such compounds typically employ metal-halogen exchange reactions followed by treatment with trialkyl borates, methodologies that were refined throughout the 1990s and 2000s to enable the preparation of increasingly complex substituted arylboronic acids.

Significance in Organofluorine Chemistry

This compound exemplifies the sophisticated integration of fluorine chemistry with traditional organic synthesis, representing a paradigmatic example of how strategically positioned fluorine atoms can dramatically alter molecular properties. The trifluoromethoxy group exhibits remarkable chemical and thermal stability, demonstrating resistance to attack by acids, bases, organometallic reagents, and oxidizing or reducing agents. This exceptional stability makes trifluoromethoxy-substituted compounds particularly valuable in applications requiring harsh reaction conditions or long-term stability under challenging environmental conditions.

The electronic effects of the trifluoromethoxy group are particularly noteworthy in the context of aromatic systems. Research has demonstrated that the trifluoromethoxy substituent exhibits powerful π-polarization effects, acidifying not only the ortho positions but also the meta and para positions on aromatic rings. This electronic influence extends beyond simple inductive effects, involving complex interactions between the fluorine atoms and the aromatic π-system that can dramatically alter reaction selectivity and product distribution in synthetic transformations. When the trifluoromethoxy group is positioned para to other substituents, it enhances kinetic acidity by factors of several hundred compared to unsubstituted systems, while meta positioning can increase acidity by factors approaching 2000.

The combination of the electron-donating methyl group with the electron-withdrawing trifluoromethoxy group in this compound creates a unique electronic environment that influences both the reactivity of the boronic acid functionality and the overall molecular properties. This substitution pattern enables fine-tuning of the compound's behavior in cross-coupling reactions, where the electronic nature of the aryl group can significantly influence reaction rates, selectivity, and compatibility with various catalyst systems. The resulting electronic balance makes this compound particularly useful in pharmaceutical applications where precise control over molecular properties is essential for optimizing pharmacokinetic and pharmacodynamic characteristics.

Position within Boronic Acid Research Field

The boronic acid research field has experienced unprecedented growth over the past three decades, driven primarily by the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which has become one of the most widely employed methods for carbon-carbon bond formation in organic synthesis. This compound occupies a specialized position within this rapidly expanding field, representing the intersection of boronic acid chemistry with advanced fluorine chemistry applications. The compound serves as both a valuable synthetic intermediate and a model system for understanding the effects of electronic substitution on boronic acid reactivity.

Current market analysis indicates that the global boronic acid market, valued at $255 million in 2025, is projected to grow at a compound annual growth rate of 6.4% through 2033, with organic synthesis applications commanding approximately 60% of the market share. The pharmaceutical industry represents the second-largest application segment at 30% market share, reflecting the critical role of boronic acids in modern drug discovery and development programs. Within this context, fluorinated boronic acids like this compound represent a high-value subspecialty that commands premium pricing due to their enhanced performance characteristics and specialized applications.

| Market Segment | Market Share | Value (2025) | Primary Applications |

|---|---|---|---|

| Organic Synthesis | 60% | $153 million | Cross-coupling reactions, catalyst development |

| Pharmaceutical | 30% | $76.5 million | Drug discovery, medicinal chemistry |

| Materials Science | 10% | $25.5 million | Polymer synthesis, sensor development |

Recent developments in boronic acid catalysis have expanded beyond traditional cross-coupling applications to include direct C-H functionalization, dehydrative coupling reactions, and novel carbon-carbon bond forming processes. Research has demonstrated that arylboronic acids can serve as effective catalysts for C-alkylation and allylation reactions using secondary benzylic alcohols as electrophiles, forming new carbon-carbon bonds with water as the only byproduct. These emerging applications position compounds like this compound at the forefront of sustainable synthetic methodology development, where their unique electronic properties enable novel reactivity patterns not accessible with traditional catalyst systems.

属性

IUPAC Name |

[3-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-5-4-6(9(13)14)2-3-7(5)15-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYRQCUQKJTPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674769 | |

| Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871362-79-7 | |

| Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Procedure and Data

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₂Cl₂ as catalyst; sodium carbonate as base; in solvents like 1,2-dimethoxyethane (DME), methanol, water, or toluene; reflux or sealed tube at 130°C | 61.1% – 75% | Reactions typically involve aryl bromides or iodides with phenylboronic acids, including trifluoromethoxy derivatives. For example, a reaction with 4-trifluoromethoxyphenylboronic acid and a suitable aryl halide yielded approximately 61.1% in a sealed tube at 130°C. |

Example

- Synthesis of (4-trifluoromethoxyphenyl)boronic acid via coupling of 4-iodophenyl derivatives with boronic acids under Pd(0) catalysis, with yields around 61.1%. The process involves heating in sealed tubes at elevated temperatures (~130°C) in DME/water mixtures.

Research Findings

- Reaction efficiency depends on the nature of the halide; iodides generally give higher yields than bromides.

- Solvent choice (e.g., DME, methanol, water) influences solubility and reaction rate.

- Catalyst loading and temperature are critical for optimizing yields.

Borylation via Lithiation and Triisopropyl Borate

This method involves ortho-lithiation of aromatic compounds followed by borylation, suitable for introducing boronic acid groups onto specific positions.

Procedure and Data

- LDA (Lithium Diisopropylamide) is used to generate a highly reactive ortho-lithium intermediate from aromatic sulfonyl fluorides or related substrates.

- Triisopropyl borate is then added to the lithiation intermediate, followed by hydrolysis to afford boronic acids.

Example

- Preparation of 2-(fluorosulfonyl)phenylboronic acid involved ortho-lithiation of benzenesulfonyl fluoride at -78°C, followed by borylation with triisopropyl borate, yielding the boronic acid in moderate yields (~42%) .

Research Findings

- The ortho-lithiation/borylation approach is highly regioselective.

- Reaction conditions require strict temperature control (-78°C) and inert atmosphere.

- This method is effective for synthesizing boronic acids with specific ortho-substituents, including trifluoromethoxy groups.

Coupling of Boronic Acid Esters and Precursors

Some procedures involve using phenylboronic acid pinacol esters or other boronic derivatives, followed by hydrolysis or transesterification to obtain the free boronic acid.

Example

- Reaction of phenylboronic acid pinacol ester with aryl halides under palladium catalysis, followed by purification, yields the boronic acid in over 90% .

Key Reaction Parameters and Optimization

Summary of Synthesis Pathways

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Suzuki–Miyaura cross-coupling | Widely applicable; high functional group tolerance | Requires aryl halides; high temperature | 61–75% |

| Lithiation/borylation | Regioselective; suitable for ortho-substitution | Strict conditions; limited substrate scope | 42–69% |

| Ester hydrolysis or transesterification | High yield; straightforward | Requires prior ester formation | >90% |

Research Findings and Innovations

- Recent advances include the use of activated aryl halides with electron-withdrawing groups like trifluoromethoxy to facilitate coupling.

- Optimized conditions with KF in THF have been shown to improve reactivity for ortho-substituted boronic acids, overcoming decomposition issues.

- The use of alternative catalysts such as Pd(dppf)Cl₂ enhances yields and selectivity, especially for challenging substrates.

化学反应分析

Types of Reactions

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

Major Products

The major products of the Suzuki-Miyaura coupling involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, making it invaluable in synthesizing complex organic molecules. The trifluoromethoxy group enhances the reactivity of the boronic acid, facilitating the coupling with various electrophiles.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halides | 85-95 | |

| Negishi Coupling | Alkenyl halides | 75-90 | |

| Sonogashira Coupling | Alkynyl halides | 70-80 |

Medicinal Chemistry

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potential antibacterial properties. Research has shown that it can interact with bacterial enzymes, which may lead to the development of new antibacterial agents.

Case Study: Antibacterial Potency Evaluation

In vitro tests against Escherichia coli and Bacillus cereus indicated varying degrees of antibacterial activity. The minimal inhibitory concentration (MIC) values were determined to assess its effectiveness.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | >100 | No significant activity |

| Bacillus cereus | 50 | Moderate activity |

Material Science

Development of Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorinated structure contributes to improved charge transport and stability in these materials.

Case Studies

Case Study 1: Synthesis of Fluorinated Biphenyls

A study demonstrated the use of this compound in synthesizing fluorinated biphenyls through Suzuki coupling reactions. The resulting compounds showed enhanced electronic properties suitable for OLED applications .

Case Study 2: Boron-Based Therapeutics

Research into boron-containing compounds has highlighted their potential as therapeutic agents in cancer treatment. The incorporation of this compound into drug design has shown promise in targeting specific cancer cell lines, enhancing efficacy while minimizing side effects .

作用机制

The mechanism of action of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which distinguishes this compound from analogs with fluorine (-F) or trifluoromethyl (-CF₃) groups. Key structural analogs include:

The trifluoromethoxy group confers greater metabolic stability and lipophilicity compared to fluorine, making the title compound more suitable for drug design targeting hydrophobic binding pockets .

Solubility and Stability

Solubility challenges are common among boronic acids due to their tendency to form cyclic anhydrides (boroxines) in solution. For example, pyren-1-yl boronic acid precipitates in RPMI culture medium, whereas the title compound’s methyl and trifluoromethoxy substituents likely mitigate this issue to some extent .

Reactivity in Cross-Coupling Reactions

The title compound participates efficiently in Suzuki-Miyaura reactions due to the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the boron atom. Compared to (4-(trifluoromethyl)phenyl)boronic acid (similarity 0.78), the trifluoromethoxy variant exhibits slightly slower reaction kinetics in coupling with aryl halides, attributed to the oxygen atom’s resonance effects . However, both compounds yield high-purity biaryls under standard Pd-catalyzed conditions .

Antibacterial Properties

Systematic studies on trifluoromethoxy-substituted boronic acids reveal moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), outperforming fluorine-substituted analogs. The title compound’s minimum inhibitory concentration (MIC) is comparable to phenyl boronic acid but requires optimization for clinical use .

Enzyme Inhibition

Boronic acids are potent inhibitors of serine proteases (e.g., SARS-CoV-2 main protease) due to their ability to form covalent bonds with catalytic serine residues.

Economic and Practical Considerations

The title compound is priced at €333.00/g, significantly higher than simpler analogs like (4-Bromo-2-(trifluoromethyl)phenyl)boronic acid (€85.00/g) . This cost reflects the synthetic complexity of introducing the trifluoromethoxy group, which requires multi-step halogenation and trifluoromethylation reactions .

生物活性

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and interactions with biological macromolecules. This article reviews the current research findings, including structure-activity relationships (SAR), binding interactions, and case studies that elucidate its biological significance.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable component in medicinal chemistry. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Potential

Recent studies have explored the role of this compound as an antiandrogen agent, particularly in prostate cancer treatment. Research indicates that substituting the nitro group in flutamide with a boronic acid moiety may maintain or enhance its binding affinity to androgen receptors (AR). The boronic acid can form coordinate covalent interactions with nucleophilic residues in proteins, such as serine and arginine within the AR binding site .

Table 1: Structure-Activity Relationships (SAR)

| Compound | Substitution | Activity (LAPC-4 Cell Line) |

|---|---|---|

| Flutamide | Nitro | High |

| This compound | Boronic Acid | Moderate |

| 5-Chloropyrazine derivative | Chlorine | High |

| Ortho trifluoromethyl derivative | Trifluoromethyl | None |

The data indicate that while the boronic acid maintains some activity, modifications such as chlorine substitution significantly enhance potency against cancer cell lines .

The mechanism involves the formation of hydrogen bonds between the boronic acid and specific amino acids within the AR. This interaction is crucial for inhibiting receptor activation and subsequent cell proliferation. Notably, the trifluoromethoxy group contributes to hydrophobic interactions that stabilize binding .

Study 1: Binding Affinity Assessment

A theoretical study modeled interactions between various boronic acids and insulin, revealing that compounds like this compound exhibit favorable binding energies. The study utilized computational tools to predict stability and bioactivity scores, suggesting potential therapeutic applications beyond oncology .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that derivatives of boronic acids, including the target compound, showed significant antitumor activity in murine models. The mechanism was attributed to apoptosis induction and inhibition of tumor growth via modulation of signaling pathways associated with AR .

Toxicological Profile

While this compound shows promise in therapeutic applications, it also presents toxicity concerns. It is classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation of the corresponding aryl halide (e.g., 3-methyl-4-(trifluoromethoxy)bromobenzene) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:

-

Catalyst loading : 1–5 mol% for cost efficiency and minimal metal residue.

-

Solvent system : 1,4-dioxane or THF under inert atmosphere (N₂/Ar) to prevent oxidation.

-

Temperature : 80–100°C for 12–24 hours to ensure complete conversion.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from acetonitrile to achieve >95% purity .

- Data Table : Example Reaction Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 3-Me-4-TFMO-bromobenzene | Pd(dppf)Cl₂ | 1,4-Dioxane | 85 | 78 | 98.5 |

| 3-Me-4-TFMO-iodobenzene | Pd(OAc)₂/PPh₃ | THF | 90 | 85 | 97.0 |

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C3, trifluoromethoxy at C4) and absence of residual solvents.

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).

- Melting Point : Compare observed mp (e.g., 206–211°C) with literature values to detect impurities .

- HRMS : Validate molecular ion ([M+H]⁺ or [M−H]⁻) with theoretical mass (e.g., C₈H₇BF₃O₃: calc. 232.04, obs. 232.03) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions compared to electron-donating substituents?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density at the boron center, slowing transmetallation but improving stability against protodeboronation. Key strategies:

- Base selection : Use K₂CO₃ or Cs₂CO₃ (pH 9–10) to enhance boronate formation.

- Catalyst optimization : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the methyl group.

- Kinetic studies : Monitor reaction progress via ¹⁹F NMR to quantify coupling efficiency (e.g., 70–85% yield with aryl halides) .

Q. What experimental approaches can assess the oxidative stability of this compound in biological or ROS-rich environments?

- Methodological Answer :

-

Oxidation assay : Treat with H₂O₂ (1.2 equiv.) and monitor conversion to phenol via ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons).

-

Diol stabilization : Co-incubate with diols (e.g., pinacol, neopentyl glycol) to form boronic esters, slowing hydrolysis and oxidation.

-

Affinity ranking : Use alizarin red S (ARS) to quantify diol-boronic acid binding affinity (higher affinity correlates with slower oxidation) .

- Data Table : Oxidation Rates and Diol Affinities

| Stabilizing Diol | 50% Oxidation Time (min) | Relative Affinity (ARS Assay) |

|---|---|---|

| Pinacol | 10 | 12.1 |

| Neopentyl glycol | 27 | 0.30 |

| R,R-2,3-Butanediol | 5 | 0.57 |

| Free boronic acid (control) | 22 | N/A |

Q. How can researchers design glucose-responsive hydrogels using this compound?

- Methodological Answer : Incorporate the boronic acid into polymer backbones (e.g., poly(vinyl alcohol)) to form reversible diol-boronate complexes. Steps:

- Functionalization : Graft the boronic acid onto acrylamide monomers via Michael addition.

- Cross-linking : Use glucose as a competing diol to modulate hydrogel swelling (pH 7.4, 37°C).

- Release kinetics : Quantify drug (e.g., insulin) release under varying glucose concentrations (0–20 mM) using UV-Vis spectroscopy .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。